molecular formula C24H26FN3O2 B148235 S 14506 CAS No. 135722-25-7

S 14506

Cat. No.: B148235
CAS No.: 135722-25-7
M. Wt: 407.5 g/mol
InChI Key: IFMQODYDAUKKEN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of S 14506 involves the following steps:

Biological Activity

S 14506 is a novel chemical compound recognized for its significant biological activity, primarily as an agonist of the serotonin receptor subtype 5-HT1A. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

This compound selectively binds to the 5-HT1A receptor with high affinity, demonstrating a competitive binding profile. The compound exhibits a binding affinity (Ki values) for various receptors as follows:

Receptor Ki (nM)
5-HT1A0.98
5-HT1B281.8
5-HT1C31.6
5-HT2229
5-HT3>1000
Dopamine D24.57

These values indicate that this compound has a preferential binding to the 5-HT1A receptor compared to other serotonin receptor subtypes and the dopamine receptor, which may contribute to its pharmacological effects .

Biological Effects

In Vitro Studies:
this compound has been shown to stimulate GTPase activity in HEK293 cell membranes expressing fusion proteins of the 5-HT1A receptor, indicating its role in activating intracellular signaling pathways associated with serotonin signaling .

In Vivo Studies:
The compound has demonstrated notable effects in animal models:

  • Forced Swim Test: this compound significantly reduces immobility time in rats, suggesting potential antidepressant or anxiolytic effects. The minimum effective dose (MED) identified was as low as 0.01 mg/kg .
  • Pigeon Conflict Procedure: In this behavioral model, this compound increased punished responding, further indicating anxiolytic-like activity at doses ranging from 0.0025 to 0.63 mg/kg .

Case Studies and Research Findings

Several studies have explored the therapeutic implications of this compound:

  • Anxiolytic Activity: A study demonstrated that this compound's ability to enhance punished responding in pigeons correlates with reduced anxiety-like behavior, supporting its potential use in treating anxiety disorders .
  • Antidepressant Properties: The reduction of immobility time in forced swim tests aligns with findings from other serotonergic compounds, suggesting that this compound may be effective in managing depressive symptoms .
  • Comparative Analysis: In a comparative study involving various serotonin agonists, this compound exhibited superior efficacy and selectivity for the 5-HT1A receptor over other tested compounds, highlighting its potential as a lead candidate for further development .

Properties

IUPAC Name

4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O2/c1-30-21-10-7-18-3-2-4-23(22(18)17-21)28-15-13-27(14-16-28)12-11-26-24(29)19-5-8-20(25)9-6-19/h2-10,17H,11-16H2,1H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMQODYDAUKKEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC=C2N3CCN(CC3)CCNC(=O)C4=CC=C(C=C4)F)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9043986
Record name S 14506
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9043986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135722-25-7
Record name 4-Fluoro-N-[2-[4-(7-methoxy-1-naphthalenyl)-1-piperazinyl]ethyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135722-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-14506
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135722257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S 14506
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9043986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-14506
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YVO8LE53MI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.